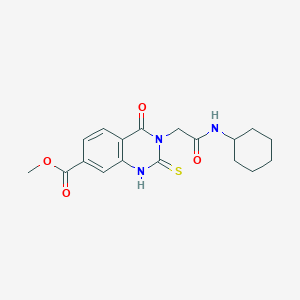
Methyl 3-(2-(cyclohexylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-(cyclohexylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 3-(2-(cyclohexylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19N3O4S
- Molecular Weight : 349.4 g/mol
- CAS Number : 946252-88-6
Anticancer Activity
Research has indicated that derivatives of quinazoline compounds exhibit significant cytotoxicity against various cancer cell lines. The compound has been evaluated for its ability to inhibit tumor growth. In vitro studies demonstrate its effectiveness against several human tumor cell lines, showing a dose-dependent response.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 15.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties, particularly against Helicobacter pylori and other pathogenic bacteria. It demonstrated significant urease inhibitory activity, which is crucial for the survival of H. pylori in acidic environments.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Helicobacter pylori | 8 μg/mL | Comparable to metronidazole |
| Staphylococcus aureus | 16 μg/mL | Moderate activity |
| Escherichia coli | 32 μg/mL | Low activity |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Urease Inhibition : By inhibiting urease activity in H. pylori, the compound prevents the bacteria from neutralizing stomach acid, thereby reducing its virulence.
- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at specific phases, preventing tumor proliferation.
Case Studies
-
Study on Anticancer Efficacy :
A study published in a peer-reviewed journal highlighted the anticancer efficacy of various quinazoline derivatives, including our compound. The results indicated that the compound significantly inhibited tumor growth in xenograft models."this compound exhibited promising antitumor activity with minimal toxicity to normal cells."
-
Antimicrobial Assessment :
Another research project focused on the antimicrobial properties against H. pylori revealed that the compound's urease inhibition was comparable to traditional antibiotics used in treatment regimens."The compound's ability to inhibit urease suggests its potential as a therapeutic agent for H. pylori infections."
特性
IUPAC Name |
methyl 3-[2-(cyclohexylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-17(24)11-7-8-13-14(9-11)20-18(26)21(16(13)23)10-15(22)19-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,19,22)(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSTUUVKSHVOTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














